

IUPAC name for (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-piperazine-2-carboxylic acid

Cat. No.: B152147

[Get Quote](#)

An In-Depth Technical Guide to (2R)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a piperazine scaffold, a stereocenter, and an orthogonal protecting group strategy, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and significant applications, particularly in the development of therapeutics targeting the central nervous system (CNS) and protein kinases. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Nomenclature and Chemical Structure

The nomenclature and key identifiers for this compound are summarized below. The structure features a piperazine ring with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at position 4, and a carboxylic acid group at the chiral center on position 2, in the (R)-configuration.

Identifier	Value
IUPAC Name	(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[1]
Common Names	(R)-1-Boc-piperazine-2-carboxylic acid, (R)-4-N-Boc-piperazine-2-carboxylic acid[1][2]
CAS Number	192330-11-3[1][2]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄ [1][2][3][4]
Synonyms	(r)-1-boc-piperazine-3-carboxylic acid, (r)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester[1][3]

Physicochemical and Safety Data

The key physicochemical properties of (2R)-4-N-Boc-piperazine-2-carboxylic acid are presented in the table below. This data is essential for handling, reaction setup, and analytical characterization.

Property	Value	Source
Molecular Weight	230.26 g/mol	[1][2][3][4][5]
Appearance	White to off-white solid	[3]
Purity	≥ 95-97% (HPLC)	[2][3]
Storage Conditions	Store at 0-8 °C	[3]
InChI Key	YRYAXQJXMBETAT- SSDOTTWSA-N	[1]

Hazard Information: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment should be used during handling.

Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure (2R)-4-N-Boc-piperazine-2-carboxylic acid is critical for its use in pharmaceutical development, as biological activity is often stereospecific.[\[5\]](#) Several strategies are employed to achieve high enantiomeric purity.

Key Synthetic Strategies:

- Chiral Precursor-Based Synthesis: This approach utilizes readily available chiral building blocks, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[\[5\]](#)
- Enzymatic Kinetic Resolution: Enzymes like lipases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[\[5\]](#)
- Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the piperazine ring or the introduction of its functional groups.

A generalized workflow for a chiral precursor-based synthesis is illustrated below.

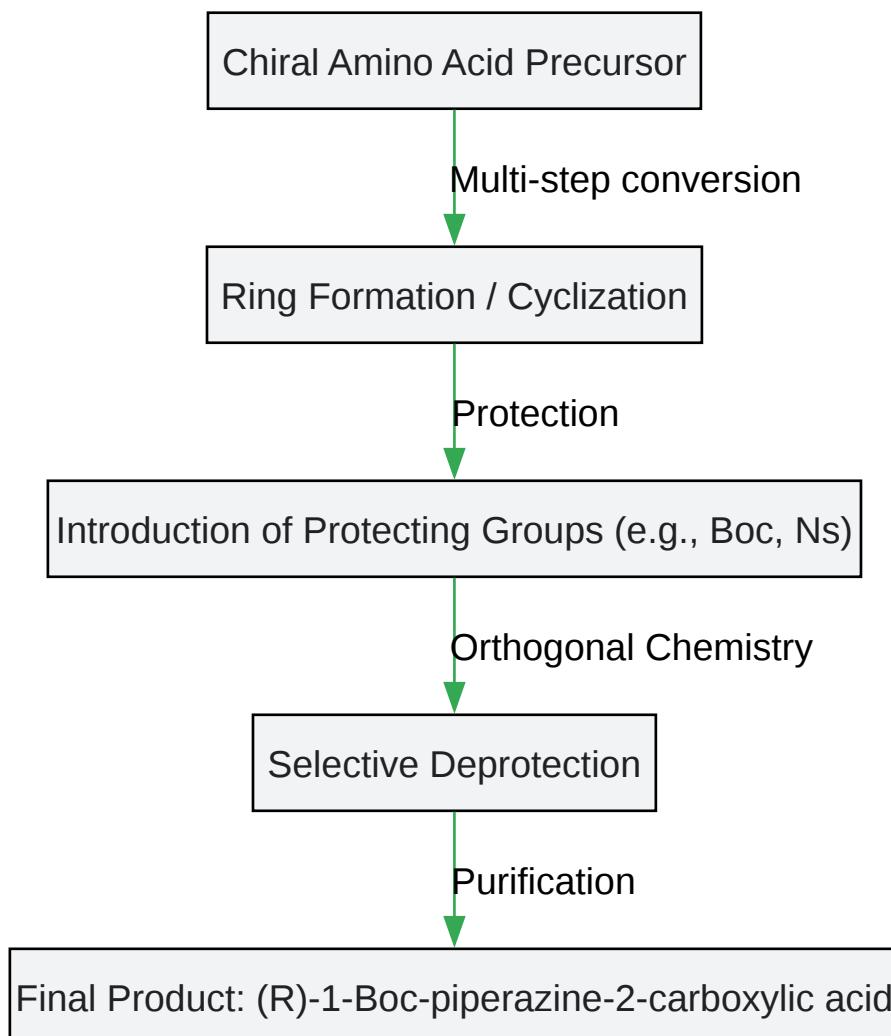


Figure 1. Generalized Synthetic Workflow

[Click to download full resolution via product page](#)

Figure 1. Generalized Synthetic Workflow

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates, such as solubility and brain penetration.^[5] The unique structure of (2R)-4-N-Boc-piperazine-2-carboxylic acid makes it an exceptionally versatile intermediate.

Key Application Areas:

- Central Nervous System (CNS) Agents: The piperazine moiety is frequently found in drugs targeting the CNS, as it can often cross the blood-brain barrier. Derivatives are explored as modulators for neurotransmitter receptors like serotonin and dopamine.[5]
- Kinase Inhibitors: The piperazine ring can form key interactions within the ATP-binding site of protein kinases, a critical class of enzymes in cell signaling. The carboxylic acid group can interact with key residues such as tyrosine, lysine, and aspartate.[5]
- Peptide Synthesis and Peptidomimetics: The compound can be used as a constrained amino acid analogue in peptide synthesis to enhance stability and bioavailability.[3][6]

The bifunctional nature of this molecule, with a Boc-protected nitrogen at one position and a free secondary amine and a carboxylic acid at others, allows for a systematic and controlled synthesis of diverse compound libraries. The Boc group allows for selective functionalization at the other nitrogen, while the carboxylic acid provides a handle for further modifications, such as amide bond formation.[5]

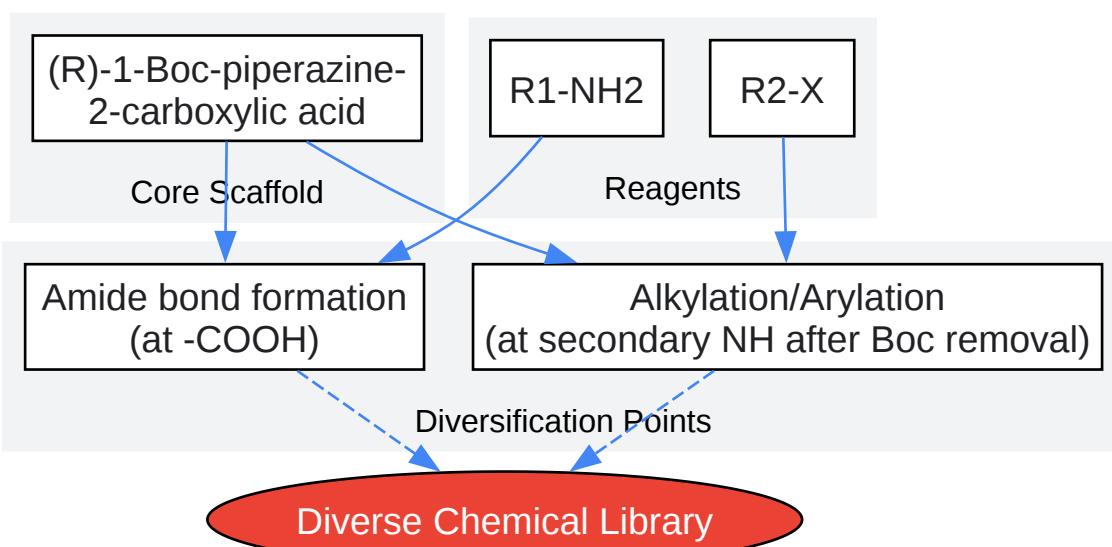


Figure 2. Role in Library Synthesis

[Click to download full resolution via product page](#)

Figure 2. Role in Library Synthesis

Experimental Protocols

Below is a representative protocol for a common reaction involving (2R)-4-N-Boc-piperazine-2-carboxylic acid: amide bond formation.

Objective: To synthesize an amide derivative via coupling with a primary amine.

Materials:

- (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq)
- Primary amine (e.g., benzylamine) (1.1 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[\[7\]](#)
- 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[\[7\]](#)
- Dichloromethane (DCM), anhydrous
- 5% Sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a solution of (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.05 mmol, 1.1 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[\[7\]](#)
- Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[\[7\]](#)
- Amine Addition: Add the primary amine (1.0 eq) to the mixture.
- Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.[\[7\]](#)

- Extraction: Separate the layers and extract the aqueous phase with DCM.
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]
- Purification: Purify the crude residue by silica gel chromatography to yield the pure amide product.[8]

Boc-Group Deprotection (If required):

- Dissolve the Boc-protected product in DCM.
- Add trifluoroacetic acid (TFA) (1 eq) and stir at room temperature for 2 hours.[7]
- Neutralize the reaction by partitioning between DCM and 5% NaHCO_3 solution.[7][8]
- Dry and evaporate the organic layer to yield the deprotected product.

Conclusion

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a high-value chiral building block that is indispensable in contemporary drug discovery. Its strategic combination of a privileged piperazine core, a defined stereocenter, and orthogonal protecting groups provides medicinal chemists with a powerful tool for creating novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bocsci.com [bocsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. acgpubs.org [acgpubs.org]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for (R)-1-Boc-piperazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152147#iupac-name-for-r-1-boc-piperazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com